Deacetylcinobufagin

Descripción

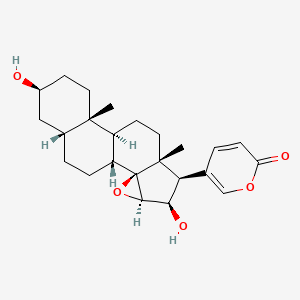

Structure

2D Structure

Propiedades

IUPAC Name |

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZHDDUFQVXHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960660 | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-95-3 | |

| Record name | Deacetylcinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Effects Research

Cellular Efficacy in Diverse Cell Lines

Studies have investigated the effects of Desacetylcinobufagin on various cancer cell lines to understand its cellular efficacy. targetmol.com

Anti-proliferative Efficacy Studies

Desacetylcinobufagin has demonstrated anti-proliferative effects in several cancer cell lines. It has shown potent activities against HeLa (cervical cancer) and A375 (melanoma) cells in vitro. targetmol.com Research also indicates that Desacetylcinobufagin, as a metabolite of cinobufagin (B1669057), exhibits potential cytotoxicity against human hepatoma cells (HepG2) and human leukemia cells (K562, HL-60). caymanchem.comresearchgate.net While the cytotoxicities of metabolites generally decreased after metabolic conversion compared to the parent compound, Desacetylcinobufagin retained some activity. researchgate.net

Table 1: Anti-proliferative Activity of Desacetylcinobufagin in Selected Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source |

| HeLa | Cervical Cancer | Potent | targetmol.com |

| A375 | Melanoma | Potent | targetmol.com |

| HepG2 | Hepatoma | 51.2 | caymanchem.com |

| K562 | Leukemia | 50.1 | caymanchem.com |

| HL-60 | Leukemia | 7.5 | caymanchem.com |

Note: "Potent" indicates strong activity reported without a specific IC50 value in the provided snippets.

Apoptosis-inducing Efficacy Studies

Apoptosis, or programmed cell death, is a key mechanism targeted in cancer therapy. bbrc.insgo-iasgo.com While the provided information specifically mentions cinobufagin's ability to induce tumor cell apoptosis nih.govfrontiersin.org, and generally discusses apoptosis induction in cancer cell lines by various compounds bbrc.insgo-iasgo.commdpi.comarchivesofmedicalscience.com, direct research findings explicitly detailing Desacetylcinobufagin's specific efficacy in inducing apoptosis in diverse cell lines are not extensively detailed in the provided search results. However, given its identification as an active metabolite of cinobufagin caymanchem.com, and the known apoptosis-inducing properties of bufadienolides researchgate.net, further research would be needed to fully characterize Desacetylcinobufagin's specific role and efficacy in this process.

Ferroptosis Induction Research

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. dovepress.comnih.govthermofisher.com It is being explored as a potential therapeutic strategy in cancer. dovepress.comnih.gov Ferroptosis can be induced by compounds that interfere with iron metabolism, inhibit glutathione (B108866) peroxidase 4 (GPX4), or reduce glutathione levels. dovepress.comthermofisher.commdpi.com While the search results discuss ferroptosis induction as a mechanism and mention various inducers dovepress.comnih.govthermofisher.commdpi.comresearchgate.net, there are no specific research findings provided within the search results that directly detail studies on Desacetylcinobufagin's efficacy in inducing ferroptosis in any cell line.

Pre-clinical In Vivo Efficacy Studies in Animal Models

Pre-clinical studies in animal models are crucial for evaluating the efficacy of potential therapeutic compounds in a living system. altogenlabs.com

Xenograft Model Investigations

Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to assess the in vivo efficacy of anti-cancer agents. altogenlabs.com While cinobufagin has been shown to inhibit subcutaneous xenograft tumor growth in nude mice frontiersin.org, and xenograft models are mentioned in the context of evaluating anti-cancer drugs altogenlabs.comglpbio.cnpatsnap.com222.198.130, there are no specific research findings provided in the search results that explicitly detail investigations into the efficacy of Desacetylcinobufagin using xenograft models.

Modulatory Effects on Cellular Processes

Cellular processes encompass a wide range of functions essential for cell survival, growth, and proliferation, including intricate metabolic networks that regulate the conversion of nutrients into energy and biomass kidshealth.orgwikipedia.org. While Desacetylcinobufagin has been shown to influence cellular outcomes such as growth and apoptosis caymanchem.comnliwod.org, specific research detailing its precise mechanisms of action on core metabolic pathways is not extensively reported in the provided search results.

Impact on Lipid Metabolism Regulation

Lipid metabolism involves the synthesis, breakdown, and transport of lipids, which are crucial for energy storage, membrane structure, and signaling funakoshi.co.jpresearchgate.net. Dysregulation of lipid metabolism is implicated in various disease states, including cancer mdpi.comnih.gov. While the importance of lipid metabolism in cellular function is well-established, comprehensive research specifically detailing how Desacetylcinobufagin directly impacts the regulation of lipid synthesis, degradation, or transport pathways at a molecular level was not found in the conducted searches. Studies on Desacetylcinobufagin have primarily focused on other biological activities, without providing specific data or detailed findings on its influence over lipid metabolic processes.

Correction of Abnormal Energy Metabolism

Energy metabolism, primarily involving the conversion of glucose, fatty acids, and amino acids into ATP through processes like glycolysis and oxidative phosphorylation, is fundamental for cellular activity kidshealth.orgwikipedia.orguw.edu. Alterations in cellular energy metabolism are often observed in pathological conditions, such as the metabolic reprogramming seen in cancer cells nih.govuam.es. Despite the critical role of energy metabolism, specific research providing detailed findings or data on Desacetylcinobufagin's ability to correct abnormal energy metabolism, or its direct targets within these pathways, was not identified in the available search results.

Influence on Amino Acid Metabolic Pathways

Amino acid metabolism involves the synthesis and breakdown of amino acids, which serve as building blocks for proteins, precursors for various biomolecules, and can also contribute to energy production frontiersin.orgresearchgate.netnih.gov. Amino acid metabolism is tightly linked to cell growth, signaling, and the cellular redox state frontiersin.org. While the broad significance of amino acid metabolic pathways is recognized, specific research detailing the influence of Desacetylcinobufagin on these pathways, such as its effects on amino acid transport, synthesis, or catabolism, was not found in the conducted searches. The available information does not include detailed findings or data tables illustrating Desacetylcinobufagin's direct modulation of amino acid metabolic processes.

Molecular Mechanisms of Action and Cellular Targets Research

Interactions with Ion Channels and Transporters

Bufadienolides, as a class, are well-established modulators of ion transport across cell membranes. Their interactions with these critical cellular components contribute significantly to their pharmacological profiles.

A primary and well-characterized target of bufadienolides is the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase), also known as the sodium pump. lipidmaps.orgctdbase.orgnih.govnih.gov This enzyme is vital for maintaining electrochemical gradients across cell membranes by actively transporting sodium ions out of the cell and potassium ions into the cell. ctdbase.orgnih.gov Inhibition of Na+/K+-ATPase by bufadienolides leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger (NCX), resulting in elevated intracellular calcium levels. ctdbase.orgnih.gov This altered ion balance is particularly relevant in excitable cells, such as cardiomyocytes, and is the basis for the historical use of cardiac glycosides (which include bufadienolides) as cardiotonic agents. ctdbase.org Desacetylcinobufagin, being a bufadienolide and a component of toad venom preparations known for this activity, is understood to contribute to this inhibitory effect on Na+/K+-ATPase. spandidos-publications.comlipidmaps.org While specific detailed research focusing solely on the Na+/K+-ATPase inhibition dynamics of Desacetylcinobufagin is not as extensively documented as for some other bufadienolides like ouabain (B1677812) or bufalin (B1668032), its structural class and source strongly indicate this as a key molecular target. ctdbase.orgnih.gov

Beyond the prominent effect on Na+/K+-ATPase, bufadienolides can potentially influence other ion channels and transporters, although specific research detailing the direct modulation of a wide range of ion channels by Desacetylcinobufagin is limited in the provided literature. Ion channels are diverse transmembrane proteins that regulate the flow of specific ions and are involved in various cellular processes, including electrical signaling and cell volume regulation. uni.luchem960.com The modulation of ion channel function can occur through direct binding or indirectly via signaling pathways. uni.luchem960.commedchemexpress.cn While the broad pharmacological effects of toad venom components suggest potential interactions with multiple ion transport systems, further dedicated research is needed to comprehensively map the effects of Desacetylcinobufagin on ion channels beyond the Na+/K+-ATPase.

Research on Na+/K+-ATPase Inhibition Dynamics

Intracellular Signaling Pathway Modulation

Beyond direct molecular interactions, Desacetylcinobufagin influences various intracellular signaling pathways, mediating a range of cellular responses. As a component of Huachansu, Desacetylcinobufagin contributes to the effects of this traditional medicine on multiple targets and pathways in hepatocellular carcinoma (HCC) cells. plos.org Network pharmacology studies involving Huachansu have indicated its involvement in pathways such as the PI3K-Akt signaling pathway and the HIF-1 signaling pathway. mdpi.com The PI3K-Akt pathway is a critical regulator of cell growth, survival, and proliferation, and its modulation can have significant impacts on cancer cells. plos.orgmednexus.orgmetabolomicsworkbench.org While these findings are for the complex mixture, Desacetylcinobufagin's presence as a bioactive component suggests its contribution to these observed effects. plos.orgmdpi.com Furthermore, the suppression of TYMS by Desacetylcinobufagin directly impacts cellular processes regulated by this enzyme, leading to cell cycle block and the induction of DNA damage. researchgate.net Studies on cinobufagin (B1669057), a closely related compound and precursor to Desacetylcinobufagin, have also indicated influence on pathways such as Akt, ERK, STAT3, and Notch, which are involved in cell proliferation, survival, and differentiation. plos.orgcenmed.com These findings collectively suggest that Desacetylcinobufagin modulates a network of intracellular signaling pathways, contributing to its diverse biological activities, particularly its reported anti-cancer effects.

Data Table: Selected Molecular Interactions and Effects of Desacetylcinobufagin

| Target/Pathway | Type of Interaction/Effect | Research Finding Highlights | Specificity to Desacetylcinobufagin |

| Na+/K+-ATPase | Inhibition | Bufadienolides inhibit Na+/K+-ATPase, affecting intracellular Na+ and Ca2+ levels. lipidmaps.orgctdbase.orgnih.gov | Desacetylcinobufagin is a bufadienolide found in sources known for this activity. spandidos-publications.comlipidmaps.org Contributes to the general effect of the class. |

| Thymidylate Synthase (TYMS) | Suppression (Enzyme) | Significantly suppresses TYMS protein level, leading to cell cycle block and DNA damage in cancer cells. researchgate.net | Directly reported for Desacetylcinobufagin as a bioactive component of Huachansu. researchgate.net |

| GPX4 | Not directly established | GPX4 is a key regulator of ferroptosis. guidetopharmacology.orgaging-us.commdpi.comnih.govthno.org Binding studies reported for other compounds. guidetopharmacology.orgmdpi.comnih.govciteab.com | No direct evidence of Desacetylcinobufagin binding affinity or functional consequences on GPX4 found in the provided literature. |

| PI3K-Akt Signaling Pathway | Modulation | Huachansu (containing Desacetylcinobufagin) involved in this pathway in HCC cells. plos.orgmdpi.com Influences cell growth/survival. plos.orgmetabolomicsworkbench.org | Desacetylcinobufagin is a bioactive component contributing to the effects of the mixture. plos.orgmdpi.com Specific direct modulation by Desacetylcinobufagin requires further study. |

| HIF-1 Signaling Pathway | Modulation | Huachansu (containing Desacetylcinobufagin) involved in this pathway. mdpi.com | Desacetylcinobufagin is a bioactive component contributing to the effects of the mixture. mdpi.com Specific direct modulation by Desacetylcinobufagin requires further study. |

| Akt, ERK, STAT3, Notch Pathways | Modulation | Cinobufagin (related compound) influences these pathways. plos.orgcenmed.com Involved in proliferation, survival, differentiation. | Findings primarily for cinobufagin; further research needed to confirm direct modulation by Desacetylcinobufagin. |

| Acetylcholine Receptors | Potential Binding | Binding studies mentioned for related compounds. researchgate.net | Specific binding affinity and functional consequences for Desacetylcinobufagin not detailed in the provided literature. |

ERBB Signaling Pathway Interrogation

The ERBB signaling pathway, involving a family of receptor tyrosine kinases (EGFR, ERBB2, ERBB3, and ERBB4), plays a critical role in regulating diverse cellular responses, including proliferation, differentiation, cell motility, and survival. sci-hub.seembopress.orgfrontiersin.orgcsusb.eduresearchgate.net Aberrant activation of this pathway is frequently observed in various cancers. frontiersin.orgresearchgate.net

Network pharmacology analysis has predicted the involvement of desacetylcinobufagin in the ERBB signaling pathway. nih.govfrontiersin.org While specific experimental data detailing the direct binding or modulation of ERBB receptors or downstream effectors by desacetylcinobufagin is limited, studies on cinobufagin, a structurally related bufadienolide, have demonstrated inhibitory effects on the phosphorylation of EGFR and its downstream signaling molecules, including phosphorylated STAT3 and phosphorylated Akt, in cells exhibiting EGFR amplification. nih.govresearchgate.netmedchemexpress.cn This suggests a potential, albeit not yet fully elucidated for desacetylcinobufagin specifically, interaction with the ERBB signaling cascade.

Apoptotic Signaling Cascade Activation

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development, tissue homeostasis, and the elimination of damaged or unwanted cells. Dysregulation of apoptosis is implicated in various diseases, including cancer. researchgate.netcaymanchem.com Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. researchgate.netcaymanchem.comwindows.netresearchgate.netresearchgate.net Desacetylcinobufagin has been associated with apoptosis research. caymanchem.com

Studies on bufadienolides, including cinobufagin and a newly identified related compound, have indicated their ability to induce apoptosis through both intrinsic and extrinsic caspase pathways. sci-hub.secaymanchem.commednexus.orgproquest.comnih.gov

The intrinsic apoptotic pathway is triggered by intracellular signals, such as DNA damage, oxidative stress, or growth factor withdrawal. researchgate.netcaymanchem.comwindows.netmdpi.com This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.netcaymanchem.commdpi.comchem960.com Cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. researchgate.netmdpi.comchem960.com Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, -6, and -7, leading to the dismantling of the cell. caymanchem.comresearchgate.netmdpi.com The intrinsic pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members of the Bcl-2 protein family. researchgate.netcaymanchem.comresearchgate.netmdpi.comchem960.com

Research on cinobufagin has shown that it can affect the Bax/Bcl-2 ratio and promote the release of cytochrome c, consistent with the activation of the mitochondrial apoptotic pathway. sci-hub.semednexus.org Another bufadienolide, arenobufagin (B1667589), has also been shown to induce mitochondria-mediated apoptosis, accompanied by decreased mitochondrial potential and increased Bax/Bcl-2 expression ratio. nih.gov While direct experimental evidence for desacetylcinobufagin's specific effects on these intrinsic pathway components is limited, its structural similarity and classification as an active metabolite of cinobufagin suggest potential involvement.

The extrinsic apoptotic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their cognate death receptors on the cell surface. researchgate.netcaymanchem.comwindows.netresearchgate.netresearchgate.net This ligand-receptor interaction leads to the formation of the death-inducing signaling complex (DISC), which facilitates the activation of initiator caspases, primarily caspase-8. researchgate.netresearchgate.net Activated caspase-8 can then directly activate executioner caspases (caspase-3, -6, -7) or cleave Bid, a pro-apoptotic Bcl-2 family protein, to amplify the apoptotic signal through the mitochondrial pathway (crosstalk). researchgate.netresearchgate.net

While detailed studies on desacetylcinobufagin's direct impact on death receptors or DISC formation are scarce, a study on a new bufadienolide structurally related to desacetylcinobufagin reported that it induced apoptosis via extrinsic caspase pathways. proquest.com This finding, coupled with the known apoptotic activity of related bufadienolides, supports the possibility that desacetylcinobufagin may also influence the extrinsic apoptotic cascade.

Intrinsic Apoptotic Pathway Components Analysis

Cell Cycle Regulatory Protein Dysregulation

The cell cycle is a tightly regulated process that controls cell growth and division. Progression through the cell cycle is orchestrated by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs), whose activity is further modulated by CDK inhibitors. nih.govfrontiersin.orgfrontiersin.orgplos.orgmdpi.com Dysregulation of the cell cycle is a hallmark of cancer. frontiersin.orgmdpi.com

Desacetylcinobufagin has been identified as a bioactive component in studies investigating the effects of toad venom extracts, which have been shown to disrupt the cell cycle. researchgate.net More specifically, research on cinobufagin has demonstrated its ability to induce cell cycle arrest at various phases, including G1, G2/M, and S phases, depending on the cell type and concentration. nih.govresearchgate.netplos.orgnih.gov This suggests that desacetylcinobufagin, similar to its parent compound, may interfere with the proper functioning of cell cycle regulatory proteins, leading to cell cycle arrest and potentially inhibiting cancer cell proliferation. However, specific data on which cell cycle regulatory proteins are directly targeted or modulated by desacetylcinobufagin are needed for a comprehensive understanding.

Investigating Potential Modulation of Akt Pathway

The Akt (Protein Kinase B) signaling pathway is a crucial intracellular pathway involved in regulating a wide range of cellular processes, including cell survival, proliferation, growth, and metabolism. nih.govfrontiersin.orgnih.govctdbase.org Overactivation of the Akt pathway is frequently observed in many cancers and contributes to tumor progression and resistance to therapy. nih.gov

Studies on cinobufagin have consistently shown its inhibitory effects on the Akt signaling pathway. nih.govresearchgate.netmedchemexpress.cnmednexus.orgplos.orgnih.gov This inhibition by cinobufagin has been observed in various cancer cell lines and in vivo models, leading to reduced phosphorylation of Akt and its downstream targets. nih.govresearchgate.netmedchemexpress.cn Another bufadienolide, arenobufagin, has also been reported to inhibit the PI3K/Akt/mTOR pathway. caymanchem.com Desacetylcinobufagin was included in a study examining the effects of a toad venom extract that demonstrated inhibition of the PI3K/Akt/mTOR pathway. windows.net These findings suggest that desacetylcinobufagin may also modulate the Akt pathway, potentially contributing to its cytotoxic effects, although further direct experimental validation is required.

Exploring STAT3 and Notch Pathway Interactions

The STAT3 (Signal Transducer and Activator of Transcription 3) and Notch signaling pathways are important signaling cascades involved in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. researchgate.netmednexus.orgnih.govfrontiersin.orgplos.orgplos.orgekb.egassaygenie.com Dysregulation of STAT3 and Notch signaling is implicated in the development and progression of numerous cancers. researchgate.netfrontiersin.orgplos.orgekb.egassaygenie.com

Research on cinobufagin has provided substantial evidence for its inhibitory effects on the STAT3 pathway. nih.govresearchgate.netmedchemexpress.cnmednexus.orgnih.govmdpi.complos.orgnih.govresearchgate.net Cinobufagin has been shown to suppress STAT3 activation, which can lead to reduced cell proliferation and increased apoptosis. researchgate.netplos.org Furthermore, cinobufagin has been reported to inactivate the Notch signaling pathway, contributing to its anti-cancer effects. mednexus.orgnih.gov While direct detailed studies on desacetylcinobufagin's specific interactions with STAT3 and Notch pathways are limited, the strong evidence for the modulation of these pathways by cinobufagin suggests that desacetylcinobufagin may share similar activities, warranting further investigation.

Structure Activity Relationship Sar Studies of Desacetylcinobufagin and Its Derivatives

Importance of the Pentadienolide Ring for Biological Activity

Bufadienolides are defined by the presence of a doubly unsaturated six-membered lactone ring, known as a pentadienolide ring, at the C-17β position of the steroid skeleton mdpi.comnih.gov. This is distinct from cardenolides, which possess a singly unsaturated five-membered butenolide ring at this position mdpi.comnih.gov. While the user prompt specifically mentioned the "butenolide ring," the characteristic feature of bufadienolides, including Desacetylcinobufagin, is the pentadienolide ring.

Research on related cardiotonic steroids suggests that the lactone ring at C17β is important for inhibitory activity ahajournals.org. While not the sole determinant of activity, this side chain is considered to amplify the interaction energy with biological targets, such as the Na+/K+-ATPase enzyme, which is a primary target for cardiotonic steroids researchgate.netaging-us.comwikipedia.orgspandidos-publications.com. Modifications to the structure and geometry of this lactone segment can lead to a significant decrease in potency wikipedia.org.

Impact of Acetylation State on Efficacy

The acetylation state at specific positions, particularly at C-16, can significantly influence the biological activity of bufadienolides. Desacetylcinobufagin is the deacetylated form of cinobufagin (B1669057), lacking an acetyl group at C-16. Comparative SAR studies between cinobufagin (acetylated at C-16) and resibufogenin (B1668039) (which lacks the acetyl group present in cinobufagin at C-16 and also has a different hydroxylation pattern) have indicated that the acetyl group can be critical for certain biological effects plos.org. One study observed that cinobufagin was more potent in inhibiting cell proliferation in specific cancer cell lines compared to resibufogenin, suggesting that the presence of the acetyl group might contribute to higher efficacy plos.org. Deacetylation of cinobufagin, a metabolic process that yields desacetylcinobufagin, has been suggested to potentially contribute to lower anti-cancer efficacy in vivo plos.org.

Influence of Hydroxylation at Specific Stereocenters

The position and stereochemistry of hydroxyl groups on the bufadienolide core structure play a significant role in their biological activity. For Desacetylcinobufagin and its derivatives, hydroxylation at various positions has been investigated.

Hydroxylation at the C-12β position of cinobufagin, leading to derivatives such as 12β-hydroxyl cinobufagin and 12β-hydroxyl desacetylcinobufagin, has been observed through microbial transformation wikipedia.orgwikipedia.org. These 12β-hydroxylated compounds have shown somewhat decreased, but still notable, cytotoxic activities compared to the parent compound wikipedia.orgwikipedia.org.

Hydroxylation can also occur at other positions, including C-1 and C-5 cenmed.com. Studies have identified 1α-hydroxylcinobufagin and 5β-hydroxylcinobufagin as monohydroxylated metabolites cenmed.com. The influence of hydroxylation at C-3 has also been highlighted in studies on bufalin (B1668032), where the configuration and chemical nature of the substituent at this position were found to be critical for inhibiting Na+/K+-ATPase spandidos-publications.com. Replacing the 3β-hydroxyl group with larger polar groups enhanced inhibitory potency, while inversion to the 3α configuration or addition of a small hydrophobic group diminished activity spandidos-publications.com. Another derivative, cinobufotalin, which has an additional hydroxyl group at C-1 compared to cinobufagin, was found to be slightly less potent than cinobufagin in certain antiproliferative assays, suggesting that a 1-hydroxy group might not be critical for maximum effect in that context plos.org.

Effects of Other Substituent Modifications

Beyond acetylation and hydroxylation, other structural modifications to the bufadienolide skeleton can impact their biological properties. Minor modifications at positions such as C-1, C-5, C-7, and C-12 have been associated with a slight reduction in cytotoxic activity nih.gov.

The conjugation of bufadienolides with other moieties, such as sugars (glycosylation) or sulfate (B86663) groups (sulfonation), can affect their water solubility and potentially their toxicity and activity aging-us.com. Glycosylation has been shown to increase water solubility and may lead to reduced toxicity aging-us.com. Sulfonation is also suggested as a potential metabolic and detoxification mechanism in animals, potentially reducing toxicity aging-us.com. Additionally, bufadienolides conjugated with arginine diacyl chains have been identified, highlighting another type of structural variation aging-us.com.

Modifications to the lactone ring itself, such as saturation, can lead to a significant drop in potency wikipedia.org. Generally, modifications to the steroid core tend to have a greater impact on potency compared to modifications on the lactone ring or attached sugar moieties (in the case of glycosides) wikipedia.org.

Comparative SAR with Related Bufadienolides

Comparing the SAR of Desacetylcinobufagin with other bufadienolides provides broader insights into the structural features that contribute to their biological activities. Bufadienolides like cinobufagin, resibufogenin, cinobufotalin, bufalin, and arenobufagin (B1667589) share the core bufadienolide structure but differ in their substituent patterns, particularly in terms of hydroxylation and acetylation aging-us.complos.orgahajournals.orgspandidos-publications.comsci-hub.seresearchgate.net.

Studies comparing cinobufagin, cinobufotalin, and resibufogenin have shown variations in antiproliferative effects and selectivity depending on the cell line plos.org. Cinobufagin, with its C-16 acetyl group, demonstrated higher potency than resibufogenin in certain contexts plos.org. Cinobufotalin, with a 1-hydroxy group and a C-16 acetyl group, exhibited potent activity, though slightly less than cinobufagin in one study plos.org.

The stereochemistry of hydroxyl groups, such as at C-3, is crucial, as seen in the comparison of 3β-hydroxy bufalin and its 3α-isomer, where the 3β configuration was significantly more potent in inhibiting Na+/K+-ATPase spandidos-publications.com.

Comparative studies on compounds like arenobufagin and bufalin have also revealed differences in their anti-cancer efficacy and mechanisms ahajournals.org. These comparisons collectively emphasize that the specific combination and configuration of substituents on the bufadienolide scaffold dictate their interaction with biological targets and, consequently, their potency and selectivity.

| Compound Name | PubChem CID | Key Structural Features Relevant to SAR | Observed SAR Trend (Relative to related compounds where noted) | Source(s) |

| Desacetylcinobufagin | 4026-95-3 | Deacetylated at C-16 compared to Cinobufagin | Suggested lower anti-cancer efficacy in vivo compared to Cinobufagin plos.org. | aging-us.complos.orgwikipedia.orgwikipedia.orgcenmed.comwikipedia.org |

| Cinobufagin | 11969542 | Acetylated at C-16, 14β,15β-epoxy | More potent than Resibufogenin in certain antiproliferative assays plos.org. Slightly more potent than Cinobufotalin in one study plos.org. | aging-us.complos.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgctdbase.orgnih.gov |

| Resibufogenin | 6917974 | Lacks C-16 acetyl group, 14β,15β-epoxy | Less inhibitory effect than Cinobufagin plos.org. Showed comparatively low anti-coronavirus activity mdpi.com. | mdpi.complos.orgcenmed.comwikipedia.orgsci-hub.sewikipedia.orguni.lu |

| Cinobufotalin | 259776 | Acetylated at C-16, 1β-hydroxy, 14β,15β-epoxy | Slightly weaker antiproliferative effect than Cinobufagin in one study plos.org. | mdpi.comresearchgate.netaging-us.complos.orgspandidos-publications.comnih.govscitoys.cominvivochem.cn |

| Bufalin | 9547215 | 3β-hydroxy, 14β-hydroxy | Most potent anti-SARS-CoV and SARS-CoV-2 activity among tested bufadienolides and digitoxin (B75463) mdpi.com. Stereochemistry at C3 is critical spandidos-publications.com. | mdpi.comaging-us.complos.orgspandidos-publications.comsci-hub.seresearchgate.netnih.govresearchgate.net |

| Arenobufagin | 12305198 | 3β-hydroxy, 14β-hydroxy, 15β-hydroxy | Exhibited potent activity against prostate cancer cell EMT researchgate.net. More potent than bufalin against certain ESCC cells ahajournals.org. | researchgate.netplos.orgahajournals.orgproquest.comnih.govmedchemexpress.cn |

| Telocinobufagin | 259991 | 3β,5,14-trihydroxy | Similar anti-coronavirus activity to Cinobufagin and Bufalin mdpi.com. | mdpi.comaging-us.commdpi.comuni.lunih.gov |

| Marinobufagenin | 11969465 | 3β,5-dihydroxy, 14,15-epoxy | Inhibits Na/K-ATPase with high affinity for the alpha-1 isoform wikipedia.org. | wikipedia.orgahajournals.orgwikipedia.orgresearchgate.netnih.govfrontiersin.org |

| Bufatalin | - | Mentioned as undergoing biotransformation | Underwent biotransformation via plant suspension culture cells aging-us.com. | aging-us.com |

| Gamabufalin | 259803 | 3β,11α,14-trihydroxy | Underwent biotransformation via plant suspension culture cells aging-us.com. Metabolism stability better than other reported bufadienolides in one study sci-hub.se. | aging-us.comsci-hub.sechem960.comidrblab.networdpress.com |

| Argentinogenin | 12305202 | Structure includes double bond between C9 and C11 | Isolated from toad venom ahajournals.org. | plos.orgahajournals.orgproquest.comspace-mep.com |

| 12β-hydroxyl cinobufagin | 15513542 | 12β-hydroxylation of Cinobufagin | Somewhat decreased but still significant cytotoxic activity compared to Cinobufagin wikipedia.orgwikipedia.org. | plos.orgwikipedia.orgwikipedia.org |

| 12β-hydroxyl desacetylcinobufagin | - | 12β-hydroxylation of Desacetylcinobufagin | Somewhat decreased but still significant cytotoxic activity compared to parent wikipedia.orgwikipedia.org. | wikipedia.orgwikipedia.org |

| 3-oxo-12β-hydroxyl cinobufagin | - | 3-oxo and 12β-hydroxyl modifications of Cinobufagin | Exhibited somewhat decreased but still significant cytotoxic activities wikipedia.orgwikipedia.org. | wikipedia.orgwikipedia.org |

| 3-oxo-12β-hydroxyl desacetylcinobufagin | - | 3-oxo and 12β-hydroxyl modifications of Desacetylcinobufagin | Exhibited somewhat decreased but still significant cytotoxic activities wikipedia.orgwikipedia.org. | wikipedia.orgwikipedia.org |

| 12-oxo-cinobufagin | - | 12-oxo modification of Cinobufagin | Identified as a product of microbial transformation wikipedia.orgwikipedia.org. | wikipedia.orgwikipedia.org |

| 3-oxo-12α-hydroxyl cinobufagin | - | 3-oxo and 12α-hydroxyl modifications of Cinobufagin | Exhibited somewhat decreased but still significant cytotoxic activities wikipedia.orgwikipedia.org. | wikipedia.orgwikipedia.org |

| 3-epi-desacetylcinobufagin | - | Epimerization at C-3 of Desacetylcinobufagin | Obtained through biotransformation aging-us.com. | aging-us.com |

| 1-hydroxyyl desacetylcinobufagin | - | 1-hydroxylation of Desacetylcinobufagin | Obtained through biotransformation aging-us.com. | aging-us.com |

| 1α-hydroxylcinobufagin | - | 1α-hydroxylation of Cinobufagin | Identified as a monohydroxylated metabolite cenmed.com. | cenmed.com |

| 5β-hydroxylcinobufagin | - | 5β-hydroxylation of Cinobufagin | Identified as a monohydroxylated metabolite cenmed.com. | cenmed.com |

| 3-epi-resibufogenin | 56844122 | Epimerization at C-3 of Resibufogenin | Obtained through biotransformation cenmed.com. | plos.orgcenmed.com |

| 1β-hydroxy-resibufogenin | - | 1β-hydroxylation of Resibufogenin | Obtained through biotransformation cenmed.com. | cenmed.com |

| 3-epi-marinobufagin | - | Epimerization at C-3 of Marinobufagenin | Obtained through biotransformation cenmed.com. | cenmed.com |

| 4β-hydroxyl-5α-argentinogenin | - | 4β-hydroxyl and 5α-hydroxyl modifications of Argentinogenin | Identified as a new compound ahajournals.org. | ahajournals.org |

| 4β-hydroxyl-5α-arenobufagin | - | 4β-hydroxyl and 5α-hydroxyl modifications of Arenobufagin | Identified ahajournals.org. | ahajournals.org |

| Ouabain (B1677812) | 439501 | Cardenolide structure (5-membered butenolide ring) | Used for comparative SAR with bufadienolides wikipedia.orgnih.govfrontiersin.org. | wikipedia.orgnih.govfrontiersin.org |

| Digitoxin | 441207 | Cardenolide structure (5-membered butenolide ring), glycoside | Used for comparative SAR with bufadienolides mdpi.comwikipedia.orgwikidoc.orgnih.gov. | mdpi.comwikipedia.orgwikidoc.orgnih.gov |

Biosynthesis and Biotransformation Research

Elucidation of Endogenous Biosynthetic Pathways

The endogenous biosynthetic pathways of bufadienolides, including Desacetylcinobufagin, primarily occur in toads. These compounds are steroids characterized by a six-membered alpha-pyrone ring attached at the C-17 position. While the precise enzymatic steps leading specifically to Desacetylcinobufagin are still being fully elucidated, the general biosynthesis of bufadienolides involves the modification of cholesterol or other sterol precursors through a series of enzymatic reactions, including oxidation, cyclization, and the formation of the characteristic pyrone ring. Studies have discussed plausible biosynthetic pathways for related bufadienolides, suggesting complex enzymatic processes are involved in their formation within the toad nih.gov.

Microbial Transformation of Desacetylcinobufagin

Microbial transformation is a significant technique for modifying natural products like Desacetylcinobufagin, offering advantages such as high stereo- and regioselectivity that can be difficult to achieve through chemical synthesis tandfonline.comasm.orgnih.govresearchgate.net. This process utilizes microorganisms or their enzymes as biocatalysts to convert a compound into structurally similar products interesjournals.orginteresjournals.org.

Numerous microbial strains, particularly filamentous fungi, have been investigated for their ability to transform bufadienolides asm.orgresearchgate.netinteresjournals.orgresearchgate.net. These biotransformation reactions can lead to the production of novel derivatives with potentially altered biological activities or improved physicochemical properties, such as increased water solubility tandfonline.com.

Hydroxylation Reactions and Their Regioselectivity

Hydroxylation is a common and important reaction in the microbial transformation of bufadienolides, introducing hydroxyl groups that can enhance the hydrophilicity of the compounds nih.govnih.gov. Microorganisms often exhibit high regioselectivity in these hydroxylation reactions, targeting specific positions on the complex steroid structure.

Alternaria alternata AS 3.4578 is a fungal strain known for its ability to catalyze the specific 12β-hydroxylation of various bufadienolides, including the transformation of 3-epi-desacetylcinobufagin into 3-epi-12β-hydroxyl desacetylcinobufagin as a major product interesjournals.orgnih.gov. This 12β-hydroxylation can be a rapid reaction asm.org.

Fusarium avenaceum AS 3.4594 has also been shown to transform Desacetylcinobufagin, yielding several metabolites, including a new compound identified as 15β,16α-dihydroxyl-17βH-bufalin, indicating hydroxylation at the C-15 and C-16 positions tandfonline.comresearchgate.netresearchgate.net.

The regioselectivity of hydroxylation can be influenced by the structure of the substrate. For instance, the presence of certain functional groups, such as 1β-, 5-, or 16α-hydroxyl groups, can significantly inhibit the 12β-hydroxylation of bufadienolides by Alternaria alternata. The 14β,15β-epoxy ring appears to be a necessary structural feature for the specificity of this 12β-hydroxylation nih.gov.

Characterization of Novel Microbial Transformation Products

Microbial transformation of Desacetylcinobufagin and related bufadienolides has led to the discovery and characterization of novel compounds. These new metabolites are typically identified through extensive spectroscopic studies, including 1H-NMR and 13C-NMR, and mass spectrometry researchgate.net.

For example, the transformation of Desacetylcinobufagin by Fusarium avenaceum AS 3.4594 resulted in the isolation of four metabolites: 3-keton-desacetylcinobufagin, 3-epi-desacetylcinobufagin, bufadienolide A, and 15β,16α-dihydroxyl-17βH-bufalin. Among these, bufadienolide A and 15β,16α-dihydroxyl-17βH-bufalin were characterized as new compounds tandfonline.comresearchgate.net.

Another study involving the biotransformation of cinobufagin (B1669057) by Alternaria alternata identified six products, including 12β-hydroxyl desacetylcinobufagin and 3-oxo-12β-hydroxyl desacetylcinobufagin, with several being new compounds asm.orgnih.gov.

The structural diversity of the transformation products highlights the potential of microbial biotransformation as a method for generating novel bufadienolide derivatives.

Here is a table summarizing some reported microbial transformations of Desacetylcinobufagin and related bufadienolides:

| Substrate | Microorganism | Key Transformation Products | Novel Products Identified |

| Desacetylcinobufagin | Fusarium avenaceum AS 3.4594 | 3-keton-desacetylcinobufagin, 3-epi-desacetylcinobufagin, Bufadienolide A, 15β,16α-dihydroxyl-17βH-bufalin | Bufadienolide A, 15β,16α-dihydroxyl-17βH-bufalin tandfonline.comresearchgate.net |

| Cinobufagin | Alternaria alternata | 12β-hydroxyl cinobufagin, 12β-hydroxyl desacetylcinobufagin, 3-oxo-12β-hydroxyl cinobufagin, 3-oxo-12β-hydroxyl desacetylcinobufagin, 12-oxo-cinobufagin, 3-oxo-12α-hydroxyl cinobufagin | 12β-hydroxyl desacetylcinobufagin, 3-oxo-12β-hydroxyl cinobufagin, 3-oxo-12β-hydroxyl desacetylcinobufagin, 12-oxo-cinobufagin, 3-oxo-12α-hydroxyl cinobufagin asm.orgnih.gov |

| 3-epi-desacetylcinobufagin | Alternaria alternata AS 3.4578 | 3-epi-12β-hydroxyl desacetylcinobufagin | Not specified as new in this context, but a major product interesjournals.orgnih.gov |

| Cinobufagin | Mucor spinosus | 1β-hydroxy-cinobufagin, 12β-hydroxy-cinobufagin, 1β,12β-dihydroxy-cinobufagin | 1β-hydroxy-cinobufagin, 1β,12β-dihydroxy-cinobufagin researchgate.net |

Plant Suspension Culture Cell Transformation of Precursors

Plant cell suspension cultures have emerged as an alternative platform for the biotransformation of natural products, including bufadienolides nih.govd-nb.infonih.gov. These cultures can perform various enzymatic reactions such as oxidation, hydroxylation, reduction, isomerization, esterification, and glycosylation researchgate.net.

Catharanthus roseus suspension culture cells have been investigated for their ability to metabolize bufadienolides. Studies have shown that C. roseus cells can transform cinobufagin, a related bufadienolide, into various products, including glucosylated derivatives researchgate.netcabidigitallibrary.orgbjmu.edu.cn. While the direct transformation of Desacetylcinobufagin by C. roseus is often discussed in the context of its formation from cinobufagin and subsequent modification, C. roseus has demonstrated the capacity to introduce functional groups, such as hydroxyl groups, to bufadienolide structures d-nb.info.

Transformation of cinobufagin by Catharanthus roseus cell suspension cultures has yielded glucosylated derivatives such as desacetylcinobufagin 16-O-β-D-glucoside, 3-epi-desacetylcinobufagin 16-O-β-D-glucoside, and 3-oxo-desacetylcinobufagin 16-O-β-D-glucoside researchgate.netcabidigitallibrary.orgbjmu.edu.cnuniversiteitleiden.nl. This indicates the potential of plant cell cultures to perform glycosylation on bufadienolide structures, including those related to Desacetylcinobufagin.

Plant cell cultures can also be used to transform precursors to enhance the production of secondary metabolites phcogrev.com. While specific examples of transforming precursors directly into Desacetylcinobufagin using plant cell cultures were not prominently found in the search results, the general principle of using plant cell cultures for the biotransformation of bufadienolides and related steroids is established nih.govd-nb.info.

Enzyme-Catalyzed Derivatization Strategies

Enzyme-catalyzed reactions offer a highly specific and environmentally friendly approach for the derivatization of natural products like Desacetylcinobufagin nih.gov. Using isolated enzymes allows for precise modifications at specific positions on the molecule.

Glycosylation Approaches for Structural Diversification

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a significant strategy for modifying bufadienolides. This modification can influence their water solubility, bioavailability, and biological activity nih.gov. Enzyme-catalyzed glycosylation typically involves glycosyltransferases that catalyze the transfer of a sugar residue from an activated donor molecule to an acceptor molecule, in this case, Desacetylcinobufagin or its derivatives.

Glycosyltransferases, such as those from microbial or plant sources, have been explored for bufadienolide glycosylation nih.govresearchgate.net. For instance, the glycosyltransferase OleD and its variants have shown the ability to catalyze the glycosylation of cardiac steroids, which share structural similarities with bufadienolides nih.govresearchgate.net.

Research has demonstrated that glycosylation of bufadienolides can occur at different positions, notably at the C-3 and C-16 hydroxyl groups researchgate.netbjmu.edu.cn. Catharanthus roseus cell cultures, which utilize endogenous enzymes, have been shown to produce desacetylcinobufagin glycosides with the glucosyl residue attached at the C-16 position researchgate.netcabidigitallibrary.orgbjmu.edu.cn. Additionally, enzyme-catalyzed C-3 glycosylation of bufadienolides has been achieved using glycosyltransferases like UGT74AN1 nih.gov.

These enzymatic glycosylation approaches provide a powerful tool for generating a library of glycosylated Desacetylcinobufagin derivatives with potentially altered pharmacological properties.

Semi-synthesis of Ester Derivatives

Semi-synthesis involves using a naturally occurring compound, like Desacetylcinobufagin, as a starting material for chemical modification to produce new derivatives tapi.com. Esterification is a common chemical modification technique where a hydroxyl group reacts with a carboxylic acid or a derivative (such as an acid chloride or anhydride) to form an ester linkage scielo.org.mxjetir.orgaocs.org. This process can alter the physicochemical properties of the parent compound nih.gov.

Research into the semi-synthesis of ester derivatives of compounds with hydroxyl groups is a well-established area in organic chemistry organic-chemistry.org. For molecules containing multiple hydroxyl groups, regioselectivity can be a key consideration in esterification reactions scielo.org.mx. Different reaction conditions, catalysts, and acylating agents can influence which hydroxyl groups are functionalized and the yield of the desired ester products jetir.orgaocs.org.

While general methods for ester synthesis from alcohols using various acylating agents and catalysts are widely reported jetir.orgaocs.orgorganic-chemistry.org, specific detailed research findings on the semi-synthesis of a comprehensive series of ester derivatives of Desacetylcinobufagin were not prominently found in the initial search results. Studies often focus on specific derivatives or modifications related to investigating particular biological activities researchgate.netresearchgate.net. For example, research on modifying natural products often involves creating ester derivatives to explore changes in pesticidal activity or other pharmacological effects nih.govnih.gov.

The complexity of the Desacetylcinobufagin structure, with its steroid core and multiple functional groups including hydroxyls and an epoxide, means that targeted synthetic strategies are required for the regioselective formation of specific ester derivatives.

Due to the limited specific data on the semi-synthesis of a range of Desacetylcinobufagin ester derivatives in the search results, a detailed data table presenting specific research findings on yields and reaction conditions for multiple derivatives cannot be generated based solely on the provided search context. However, the general principles of esterification chemistry are applicable.

Conceptual Data Table (Illustrative)

While specific data for Desacetylcinobufagin esters is not available from the search results, a conceptual table illustrating the type of data that would be presented in research on semi-synthesis of ester derivatives is shown below. This table would typically detail the specific ester synthesized, the acylating agent used, reaction conditions (e.g., solvent, catalyst, temperature, time), and the yield obtained.

| Derivative Structure | Acylating Agent | Reaction Conditions | Yield (%) |

| [Structure of Ester 1] | [e.g., Acetic Anhydride] | [e.g., Pyridine, RT, 4h] | [Yield %] |

| [Structure of Ester 2] | [e.g., Benzoyl Chloride] | [e.g., DCM, Et₃N, 0°C to RT] | [Yield %] |

| [Structure of Ester 3] | [e.g., Long-chain fatty acid chloride] | [e.g., Specific catalyst, solvent, temp, time] | [Yield %] |

Further in-depth research literature would be required to populate such a table with specific experimental data for Desacetylcinobufagin ester derivatives.

Advanced Research Methodologies for Desacetylcinobufagin Analysis

Chromatographic Separation and Characterization Techniques

Chromatography is a fundamental technique used to separate components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. For desacetylcinobufagin, liquid chromatography methods, particularly HPLC and UHPLC, are commonly employed. nih.govsfu.capurkh.com

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced form of liquid chromatography that utilizes smaller particle sizes in the stationary phase columns (typically less than 2 µm) and operates at higher pressures compared to traditional HPLC. mdpi.com This results in faster separations, increased resolution, and improved sensitivity. mdpi.com UHPLC is particularly advantageous for analyzing complex samples containing numerous components, such as biological extracts or traditional medicines. mdpi.com

Studies have employed UHPLC coupled with mass spectrometry for the analysis of bufadienolides, including desacetylcinobufagin, in various matrices like rat plasma and tissues. doi.orgnih.gov For instance, a UPLC-MS/MS method was developed for the simultaneous determination of nine bufadienolides, including desacetylcinobufagin, in rat plasma, heart, and liver. The chromatographic separation was achieved on a Waters ACQUITY UPLC HSS-T3 column (2.1 × 100 mm, 1.8 µm) with a gradient elution using acetonitrile (B52724) and water containing 0.1% formic acid at a flow rate of 0.25 mL/min. doi.org The injection volume was 2 μL. doi.org This method demonstrated reliability and sensitivity for quantitative analysis. doi.org Another study also utilized UPLC-MS/MS for the simultaneous quantitation of multiple compounds, including desacetylcinobufagin, in rat plasma from Cinobufacini capsule and injection administration. nih.gov The chromatographic analysis in this case was performed on an Agilent SB-C18 column with a gradient program of 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min. nih.gov

High Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of compounds. purkh.com It offers good resolution and is applicable to a broad range of compounds, including steroids like bufadienolides. purkh.com While UHPLC offers advantages in speed and resolution due to smaller particle size, HPLC remains a valuable tool, especially for routine analysis and when sample complexity or throughput requirements are less demanding. purkh.commdpi.com

HPLC coupled with diode array detection (DAD) has been used for the analysis of bufadienolides, including desacetylcinobufagin, in studies investigating microbial transformation products. asm.org In one such study, an Agilent 1100 HPLC system equipped with a DAD was used with an Agilent Zorbax Extend-C18 column (4.6 by 250 mm, 5 μm). asm.org The mobile phase consisted of a gradient of methanol-water, and detection was performed at 296 nm. asm.org Samples were filtered before injection, and a 10 μl aliquot was injected. asm.org

HPLC is also used in quality control of traditional medicines containing bufadienolides. mdpi.com While HPLC-UV is a common method, the use of mass spectrometry detection in conjunction with HPLC (LC-MS) or UHPLC (UHPLC-MS) provides enhanced selectivity and the ability to detect components without strong UV absorption. mdpi.comrsc.org

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of compounds. rsc.org When coupled with chromatography (LC-MS), it enables the identification and quantification of separated components in complex mixtures. rsc.org Various MS techniques are employed for the analysis of desacetylcinobufagin, offering different capabilities in terms of sensitivity, resolution, and structural elucidation.

Linear Ion Trap Orbitrap (LTQ-Orbitrap) Mass Spectrometry

LTQ-Orbitrap mass spectrometers are hybrid instruments that combine the capabilities of a linear ion trap (LTQ) and an Orbitrap mass analyzer. otago.ac.nzthermofisher.comuochb.cz The linear ion trap provides fast scanning and high sensitivity, while the Orbitrap offers very high resolution and accurate mass measurements. otago.ac.nzthermofisher.com This combination is particularly useful for comprehensive qualitative analysis and identification of components in complex samples. thermofisher.com

UHPLC-LTQ-Orbitrap-MS has been utilized for the comprehensive analysis of bufadienolides in complex matrices like toad venom. researchgate.net This approach allows for the detection and identification of numerous compounds, including desacetylcinobufagin, based on their accurate mass and fragmentation patterns. researchgate.net The high resolution of the Orbitrap facilitates the determination of elemental compositions, aiding in the identification of known and potentially novel bufadienolides. thermofisher.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS involves coupling high-resolution mass spectrometry with an electrospray ionization (ESI) source. ESI is a soft ionization technique commonly used for polar and semi-polar compounds like bufadienolides, producing primarily protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). mdpi.comnih.gov High resolution mass analyzers, such as time-of-flight (TOF) or Orbitrap, provide accurate mass measurements, which are crucial for determining the elemental composition of analytes and increasing confidence in identification. researchgate.netuzh.ch

LC-HR-ESI-MS has been applied in metabolomic studies to profile the chemical constituents of natural sources, where desacetylcinobufagin might be present. mdpi.comnih.gov This technique allows for the detection and tentative identification of compounds based on their accurate mass and isotopic profile. researchgate.net For example, LC-HR-ESI-MS has been used in the analysis of fungal extracts, revealing the presence of various metabolites. mdpi.com While the direct mention of desacetylcinobufagin analysis specifically by HR-ESI-MS alone is less frequent in the provided snippets compared to LC-MS/MS, the principles of HR-ESI-MS are fundamental to techniques like LC-HR-ESI-Orbitrap-MS. uzh.chnih.gov Accurate mass measurements obtained from HR-ESI-MS are vital for confirming the identity of desacetylcinobufagin, especially when analyzing complex biological or natural product samples. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique widely used for the targeted identification and quantification of analytes in complex matrices. creative-proteomics.comnih.gov It involves two stages of mass analysis. The first stage (MS1) selects a precursor ion (typically the protonated or deprotonated molecule), which is then fragmented in a collision cell. The second stage (MS2) analyzes the resulting fragment ions. creative-proteomics.com This process, particularly using Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity, making it ideal for quantifying specific compounds like desacetylcinobufagin even at low concentrations. creative-proteomics.com

LC-MS/MS, including UPLC-MS/MS, is frequently employed for the quantitative analysis of desacetylcinobufagin in biological samples and traditional medicines. doi.orgnih.govx-mol.net A validated UPLC-MS/MS method was developed for the simultaneous quantification of nine bufadienolides, including desacetylcinobufagin, in rat plasma and tissues. doi.org The method involved specific transitions for each analyte in MRM mode, providing high sensitivity and specificity for quantification. doi.org Another study used UPLC-MS/MS with an Agilent 6460 mass spectrometer equipped with an ESI source in MRM mode for the simultaneous quantitation of 13 compounds, including desacetylcinobufagin, in rat plasma. nih.gov The lower limits of quantification for the analytes ranged from 0.20 to 4.84 ng/mL, demonstrating the sensitivity of the method. nih.gov LC-MS/MS is considered a preferred tool for complex sample analysis due to its ability to minimize background noise and improve quantification accuracy of trace components. creative-proteomics.com

Summary of Analytical Techniques for Desacetylcinobufagin

| Technique | Abbreviation | Principle | Key Application for Desacetylcinobufagin | Advantages |

| Ultra-High Performance Liquid Chromatography | UHPLC | Liquid chromatography with small particles and high pressure | Separation from complex matrices, often coupled with MS | Faster separation, higher resolution, improved sensitivity |

| High Performance Liquid Chromatography | HPLC | Liquid chromatography separating components based on partitioning | Separation for analysis, quality control, often coupled with UV or MS | Versatile, good resolution |

| Linear Ion Trap Orbitrap Mass Spectrometry | LTQ-Orbitrap | Hybrid MS combining ion trap (sensitivity) and Orbitrap (high resolution) | Comprehensive profiling, identification in complex mixtures | High sensitivity, high resolution, accurate mass measurement |

| High-Resolution Electrospray Ionization Mass Spectrometry | HR-ESI-MS | MS with ESI source and high-resolution analyzer | Accurate mass measurement for elemental composition and identification | High mass accuracy, aids in compound identification |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | LC coupled with two stages of MS (precursor selection and fragmentation) | Targeted quantification and identification in complex samples | High selectivity, high sensitivity, ideal for trace analysis and quantification |

Detailed Research Findings Examples

Research findings highlight the application of these techniques for the analysis of desacetylcinobufagin:

A UPLC-MS/MS method for nine bufadienolides, including desacetylcinobufagin, in rat plasma and tissues showed successful application in pharmacokinetic and tissue distribution studies. The method was validated and used to determine concentrations after oral administration. doi.org

In a comparative pharmacokinetic study of Cinobufacini capsule and injection, UPLC-MS/MS was used to quantify desacetylcinobufagin and other compounds in rat plasma. Desacetylcinobufagin was among the components quantitated in the capsule group. nih.gov

UHPLC-LTQ-Orbitrap-MS has been used for comprehensive analysis of toad venom, allowing for the detection and identification of bufadienolides like desacetylcinobufagin based on accurate mass and fragmentation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely employed for the determination of the structure and purity of organic compounds, including complex natural products like Desacetylcinobufagin. It provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. The application of both one-dimensional and two-dimensional NMR techniques is crucial for the complete structural assignment of Desacetylcinobufagin and its potential metabolites or derivatives.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR)

One-dimensional (1D) NMR experiments, specifically Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR), provide fundamental information about the number and types of hydrogen and carbon atoms in the Desacetylcinobufagin molecule, as well as their local electronic environments. ¹H-NMR spectra reveal the different types of protons, their relative numbers (integrals), and their coupling interactions with neighboring protons, which helps in establishing connectivity within the molecule. ¹³C-NMR provides information about the carbon skeleton, indicating the presence of different carbon environments (e.g., methyl, methylene, methine, quaternary carbons, carbonyls).

Studies on bufadienolides, including Desacetylcinobufagin, frequently utilize ¹H-NMR and ¹³C-NMR data for identification and structural confirmation tandfonline.comresearchgate.netresearchgate.net. For instance, the identification of Desacetylcinobufagin as a metabolite of cinobufagin (B1669057) has been supported by ¹H-NMR and mass spectroscopy data tandfonline.com. The structures of microbial transformation products of Desacetylcinobufagin have also been characterized based on ¹H-NMR and ¹³C-NMR technology researchgate.net. Comprehensive ¹H and ¹³C NMR chemical shift assignments for bufadienolides from sources like Ch'an Su, which contains Desacetylcinobufagin, are reported and used for identification purposes researchgate.net.

Two-Dimensional NMR Techniques

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unequivocally assigning signals and establishing through-bond and through-space correlations, particularly for complex structures like Desacetylcinobufagin. Common 2D NMR experiments applied in structural elucidation include:

Correlation Spectroscopy (COSY): Reveals through-bond correlations between coupled protons, helping to identify spin systems. dicp.ac.cnsdsu.eduyoutube.com

Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). HSQC-DEPT is a variation that also provides information on the number of protons attached to each carbon (CH, CH₂, CH₃). dicp.ac.cnsdsu.eduyoutube.comresearchgate.netgoogle.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range through-bond correlations between protons and carbons separated by two or three bonds. This is crucial for connecting different parts of the molecule and assigning quaternary carbons. dicp.ac.cnsdsu.eduyoutube.comresearchgate.netgoogle.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Show through-space correlations between protons that are spatially close to each other, regardless of bond connectivity. These experiments are vital for determining the relative stereochemistry and conformation of the molecule. researchgate.netiiserkol.ac.in

The structural proof of new compounds, including hydroxylated derivatives of Desacetylcinobufagin, has been provided by extensive 2D NMR studies, including COSY, ROESY, HSQC-DEPT, and HMBC researchgate.net. The structure of 12-oxo-desacetylcinobufagin, obtained from the biotransformation of cinobufagin, was established based on ¹H-NMR, ¹³C-NMR, 2D-NMR, and MS spectral data . The ¹H-NMR, ¹³C-NMR, COSY, and HMBC spectra have been utilized in the analysis of 3-epi-desacetylcinobufagin google.com.

These 2D NMR techniques, in combination with 1D data and mass spectrometry, allow for the comprehensive assignment of all hydrogen and carbon signals and the complete determination of the complex steroidal structure of Desacetylcinobufagin, including its ring system, substituents, and stereochemistry.

Multi-Omics Integration Approaches

Understanding the biological effects and mechanisms of action of compounds like Desacetylcinobufagin often requires a holistic view of the biological system. Multi-omics integration, which combines data from different "omics" levels such as metabolomics, proteomics, and transcriptomics, provides a powerful approach to achieve this systems-level understanding genexplain.comazolifesciences.com.

Metabolomics Profiling (Untargeted and Targeted)

Metabolomics is the study of the complete set of small molecules (metabolites) within a biological sample. It provides a snapshot of the metabolic state of a cell, tissue, or organism, which is the downstream result of genetic, transcriptomic, and proteomic activity azolifesciences.commdpi.com. Both untargeted and targeted metabolomics approaches are valuable in the study of Desacetylcinobufagin.

Untargeted metabolomics aims to profile as many metabolites as possible in a sample without prior bias, providing a broad overview of metabolic changes in response to a compound like Desacetylcinobufagin mdpi.comnih.gov. Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS), including Orbitrap or time-of-flight (TOF) MS, are commonly used for untargeted metabolomics mdpi.comnih.govnih.govresearchgate.netmdpi.com. This approach can reveal unexpected metabolic pathways or biomarkers affected by Desacetylcinobufagin.

Targeted metabolomics, on the other hand, focuses on the quantitative analysis of a predefined set of metabolites, often those in specific metabolic pathways or classes of compounds mdpi.comnih.gov. This approach typically employs highly selective instruments like triple-quadrupole mass spectrometers nih.gov. Targeted metabolomics can be used to precisely measure the levels of Desacetylcinobufagin itself, its known metabolites, or specific endogenous metabolites hypothesized to be affected by the compound.

In the study of Bufonis Venenum, which contains Desacetylcinobufagin, untargeted and targeted metabolomics have been used to reveal the metabolic effects of its components. Findings suggest that Desacetylcinobufagin could have a "callback effect" on differential lipids and help correct abnormal energy and amino acid metabolism associated with cancer nih.gov. Desacetylcinobufagin has also been identified as an absorbed component in rat plasma using UHPLC-MS/MS in metabolomic studies investigating related bufadienolides researchgate.netmdpi.comnih.gov. Metabolomics, often coupled with NMR and MS, is increasingly applied to study the low molecular-weight fractions of animal venoms and poisons, including bufadienolides mdpi.comnih.govmdpi.com.

Proteomics and Transcriptomics in Context

Proteomics is the large-scale study of proteins, including their structure, function, and interactions, while transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism. These omics layers provide information on gene expression and protein abundance, which are upstream of the metabolome azolifesciences.commdpi.com.

While direct detailed research findings specifically on the proteomics and transcriptomics changes induced solely by Desacetylcinobufagin are not extensively available in the provided snippets, these techniques are highly relevant in the broader context of studying bufadienolides and toad venom components. For example, a study investigating the mechanisms of bufalin (B1668032) and cinobufagin against hepatocellular carcinoma using untargeted metabolomics indicated that transcriptomics and proteomics would be involved in deeper mechanism research researchgate.netnih.gov. Multi-omics studies on Bufonis Venenum have utilized transcriptomic analysis to elucidate regulatory mechanisms underlying the activity and toxicity of its components, including Desacetylcinobufagin nih.gov. Proteomics is also a key component in multi-omics studies aimed at understanding complex biological processes azolifesciences.commdpi.com.

Integrating proteomics and transcriptomics data with metabolomics data can provide a more complete picture of how Desacetylcinobufagin affects biological systems. Changes in gene expression (transcriptomics) can influence protein levels (proteomics), which in turn affect enzyme activity and ultimately alter the metabolic profile (metabolomics) azolifesciences.com.

Data Integration Strategies for Systems-Level Understanding

Integrating data from different omics platforms presents significant computational and analytical challenges due to the heterogeneity, high dimensionality, and complexity of the datasets mdpi.com. However, successful integration allows researchers to move beyond examining individual molecules or pathways in isolation to gain a systems-level understanding of the biological effects of compounds like Desacetylcinobufagin genexplain.comazolifesciences.com.

Various bioinformatics and statistical methods are employed for multi-omics data integration. These include:

Data harmonization and normalization: Ensuring data from different platforms are comparable. azolifesciences.com

Statistical correlation analysis: Identifying correlations between features across different omics layers (e.g., correlating gene expression levels with metabolite concentrations). youtube.com

Network analysis: Constructing biological networks (e.g., protein-protein interaction networks, metabolic networks, gene regulatory networks) and integrating omics data onto these networks to identify key nodes or pathways affected by the compound. azolifesciences.com

Machine learning and multivariate analysis: Using algorithms to find patterns, build predictive models, and identify key features that discriminate between different conditions (e.g., treated vs. control) across multiple omics datasets. Methods like Partial Least Squares (PLS) are used for integrating multiple datasets youtube.com.

Pathway enrichment analysis: Identifying biological pathways that are significantly altered based on changes observed in the different omics layers. mdpi.com

By integrating transcriptomics, proteomics, and metabolomics data, researchers can investigate the cascade of events initiated by Desacetylcinobufagin. For example, they can identify if a change in a specific metabolic pathway observed in metabolomics is linked to altered expression of the enzymes involved (proteomics and transcriptomics), or if a regulatory protein (proteomics) influences the transcription of genes (transcriptomics) that code for metabolic enzymes. This integrated approach helps to uncover the underlying molecular mechanisms and identify potential biomarkers or therapeutic targets related to the activity of Desacetylcinobufagin genexplain.commdpi.com. The integration process aims to identify key drivers or "master regulators" within the biological system that are impacted by the compound genexplain.com.

Multi-omics integration, therefore, provides a powerful framework for a comprehensive and systems-level understanding of how Desacetylcinobufagin interacts with biological systems, complementing the detailed structural information obtained from NMR spectroscopy.

In Vitro Cellular Research Techniques

In vitro studies using various cell lines are crucial for understanding the cellular and molecular effects of Desacetylcinobufagin. These techniques allow for controlled experiments to assess the compound's impact on cell behavior and identify potential cellular targets.

Cell Proliferation and Viability Assays (e.g., MTT assay)

Cell proliferation and viability assays are fundamental tools used to determine the effect of a compound on cell growth and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is often correlated with cell viability and proliferation nih.govnih.gov. This assay relies on the reduction of the yellow tetrazolium dye MTT by metabolically active cells, primarily through the action of dehydrogenase enzymes, into an insoluble purple formazan (B1609692) product nih.govnih.govrndsystems.com. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization nih.govnih.govrndsystems.com.

Changes in cell proliferative activity caused by various factors, including potential therapeutic compounds, can be quantified using the MTT assay. A decrease in absorbance compared to control cells indicates a reduction in the rate of cell proliferation or viability rndsystems.com. While the search results did not provide specific data tables for Desacetylcinobufagin using the MTT assay, studies on related bufadienolides like cinobufagin have demonstrated dose-dependent decreases in cell viability in various cancer cell lines using assays such as CCK8, which is similar in principle to the MTT assay nih.govmdpi.com. For example, cinobufagin showed dose-dependent anti-proliferation activity in HepG2 cells mdpi.com. Desacetylcinobufagin, being a metabolite of cinobufagin, may exhibit similar effects, which would be evaluated using these viability assays.

Apoptosis Detection Assays (e.g., Caspase activity, flow cytometry)

Apoptosis, or programmed cell death, is a critical process in development and disease. Assays detecting apoptosis are used to determine if a compound induces cell death and to elucidate the underlying mechanisms. Common methods include assessing caspase activity and using flow cytometry.

Caspases are a family of cysteine proteases that play key roles in the execution phase of apoptosis nih.gov. The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7) is a hallmark of apoptosis nih.govbio-rad-antibodies.com. Caspase activity can be measured using various assays, often involving fluorogenic or chromogenic substrates that are cleaved by active caspases.

Flow cytometry is a powerful technique that allows for the analysis of individual cells within a population bio-rad-antibodies.comnih.gov. It can be used to detect various markers associated with apoptosis, including changes in plasma membrane (e.g., Annexin V binding to externalized phosphatidylserine), mitochondrial membrane potential, DNA fragmentation (e.g., TUNEL assay), and activated caspases nih.govthermofisher.com. For instance, fluorochrome-labeled inhibitors of caspases (FLICA) can bind to active caspases within viable cells and be detected by flow cytometry nih.gov. Antibodies that specifically recognize cleaved, active forms of caspases, such as cleaved caspase-3, can also be used in flow cytometry to quantify apoptotic cells nih.gov.

Research indicates that some bufadienolides, including cinobufagin, can trigger significant cell apoptosis in a dose-dependent manner in certain cancer cells nih.gov. While direct caspase activity or flow cytometry data specifically for Desacetylcinobufagin were not detailed in the provided search results, a study mentioning Desacetylcinobufagin in the context of bladder cancer research indicated that techniques like flow cytometry were used to detect cell cycle arrest and apoptosis researchgate.net. Another study on bufalin and cinobufagin noted their ability to induce apoptosis in HepG2 cells mdpi.com. Given the structural similarity and metabolic relationship between cinobufagin and desacetylcinobufagin, it is likely that similar apoptosis detection assays are employed to study the effects of Desacetylcinobufagin.

Western Blotting for Protein Expression and Phosphorylation Analysis

Western blotting is a widely used technique for the semi-quantitative determination of protein expression levels and the detection of protein modifications such as phosphorylation paasp.netptglab.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect target proteins labxchange.org.